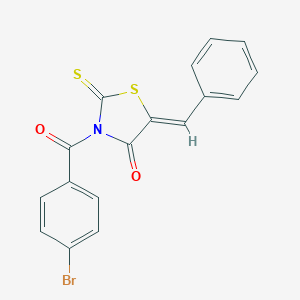
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as BBTT, is a thiazolidinone derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BBTT has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
BBTT has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. BBTT has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. In addition, BBTT has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of BBTT is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. BBTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. BBTT has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
BBTT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and synovial fibroblasts. BBTT has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, BBTT has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
BBTT has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities, making it a versatile compound for studying various biological processes. However, BBTT also has several limitations. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, BBTT has not been extensively studied in vivo, so its potential therapeutic applications in humans are not fully understood.
Orientations Futures
There are several future directions for the study of BBTT. One potential direction is the development of BBTT derivatives with improved solubility and bioavailability. Another potential direction is the study of BBTT in vivo to determine its potential therapeutic applications in humans. In addition, the study of BBTT in combination with other drugs or compounds may lead to the development of more effective therapies for various diseases. Overall, the study of BBTT has the potential to lead to the development of new drugs and therapies for a wide range of diseases.
Méthodes De Synthèse
BBTT can be synthesized by the reaction of 4-bromobenzoyl chloride with 2-aminothiophenol in the presence of triethylamine. The resulting intermediate is then reacted with benzaldehyde in the presence of acetic acid to yield BBTT. This synthesis method has been optimized to produce high yields of BBTT with minimal impurities.
Propriétés
Formule moléculaire |
C17H10BrNO2S2 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(4-bromobenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10BrNO2S2/c18-13-8-6-12(7-9-13)15(20)19-16(21)14(23-17(19)22)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
Clé InChI |
WHIDKSGHOMBJCX-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)


![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)

![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)